REACTION_CXSMILES
|
[S:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1.[Br:6][CH2:7][C:8](=[O:13])[C:9]([CH3:12])([CH3:11])[CH3:10]>C(#N)C>[Br-:6].[O:13]=[C:8]([C:9]([CH3:12])([CH3:11])[CH3:10])[CH2:7][S+:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1 |f:3.4|
|
Name
|
|
Quantity
|
11.8 g
|
Type
|
reactant
|
Smiles
|
S1CCCC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
BrCC(C(C)(C)C)=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction solution was stirred at room temperature for two days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
a powder was precipitated
|
Type
|
ADDITION
|
Details
|
After adding 100 ml of ethyl acetate to the reaction solution
|
Type
|
FILTRATION
|
Details
|
the powder was filtered out
|
Type
|
WASH
|
Details
|
washed with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
2 d |
Name
|
|
Type
|
product
|
Smiles
|
[Br-].O=C(C[S+]1CCCC1)C(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 24 g | |
YIELD: CALCULATEDPERCENTYIELD | 80.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |